molecular formula C12H11F3O2 B13560129 (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one

Cat. No.: B13560129
M. Wt: 244.21 g/mol
InChI Key: UYUSURXHTYJWJB-BQYQJAHWSA-N
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Description

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes ethoxy, difluoro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4-fluorobenzaldehyde and ethyl difluoroacetate as starting materials. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

(E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C12H11F3O2/c1-2-17-8-7-11(16)12(14,15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+

InChI Key

UYUSURXHTYJWJB-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C(C1=CC=C(C=C1)F)(F)F

Canonical SMILES

CCOC=CC(=O)C(C1=CC=C(C=C1)F)(F)F

Origin of Product

United States

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